Cas no 1782785-66-3 (tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate)

tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate structure
1782785-66-3 structure
Product Name:tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate
CAS No:1782785-66-3
MF:C15H28N2O2
MW:268.395024299622
CID:6349310
PubChem ID:82667294
Update Time:2025-07-17

tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate
    • SCHEMBL22495677
    • tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate
    • EN300-1589241
    • 1782785-66-3
    • Inchi: 1S/C15H28N2O2/c1-14(2,3)19-13(18)17-11-12-5-4-6-15(12)7-9-16-10-8-15/h12,16H,4-11H2,1-3H3,(H,17,18)
    • InChI Key: OLNPQYNSOSGNKR-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NCC1CCCC21CCNCC2)=O

Computed Properties

  • Exact Mass: 268.215078140g/mol
  • Monoisotopic Mass: 268.215078140g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 317
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 50.4Ų

tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate Pricemore >>

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Additional information on tert-butyl N-({8-azaspiro4.5decan-1-yl}methyl)carbamate

Recent Advances in the Study of tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate (CAS: 1782785-66-3)

The compound tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate (CAS: 1782785-66-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This spirocyclic carbamate derivative is characterized by its unique structural features, which make it a valuable intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of novel therapeutic agents, particularly in the areas of central nervous system (CNS) disorders and oncology.

One of the key research directions involving this compound is its role as a building block for the synthesis of small-molecule modulators of G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate exhibit high affinity for specific GPCRs implicated in neurodegenerative diseases. The study utilized molecular docking and in vitro binding assays to validate the compound's potential as a scaffold for developing neuroprotective agents.

In addition to its applications in CNS drug discovery, recent research has highlighted the compound's utility in oncology. A preprint article available on bioRxiv (2024) reported that tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate derivatives can inhibit key signaling pathways in cancer cells, such as the PI3K/AKT/mTOR axis. The study employed cell-based assays and xenograft models to demonstrate the compound's efficacy in reducing tumor growth, suggesting its potential as a lead compound for anticancer drug development.

From a synthetic chemistry perspective, advancements have been made in the efficient preparation of tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate. A recent publication in Organic Letters (2024) described a novel catalytic method for the asymmetric synthesis of this compound, achieving high enantiomeric purity. This methodological improvement is expected to facilitate the broader application of the compound in medicinal chemistry campaigns.

The pharmacokinetic properties of tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate derivatives have also been investigated. A 2023 study in Drug Metabolism and Disposition characterized the metabolic stability and permeability of several analogs, providing valuable data for future structure-activity relationship (SAR) studies. The results indicated that modifications to the spirocyclic core could significantly influence the compounds' bioavailability and brain penetration.

Looking forward, researchers anticipate that tert-butyl N-({8-azaspiro[4.5]decan-1-yl}methyl)carbamate will continue to serve as a versatile scaffold for drug discovery. Its unique structural features offer opportunities for the development of novel therapeutic agents across multiple disease areas. Current efforts are focused on optimizing its physicochemical properties and target selectivity to enhance its clinical potential.

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